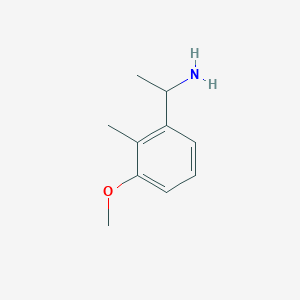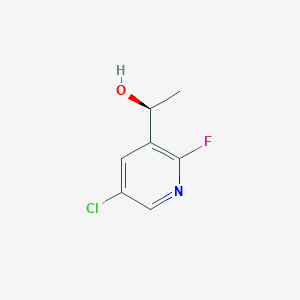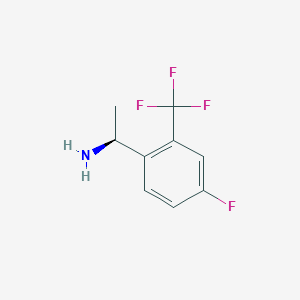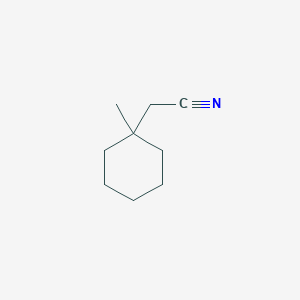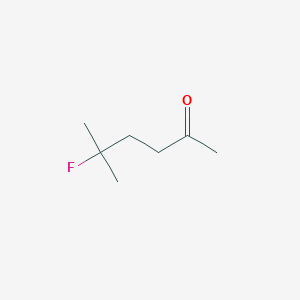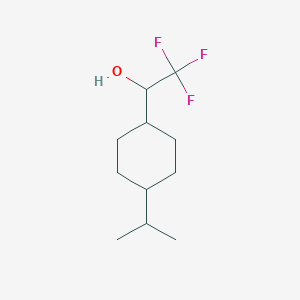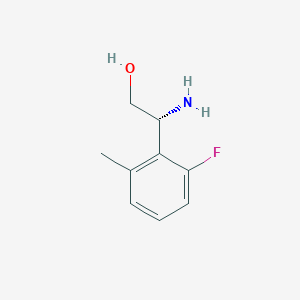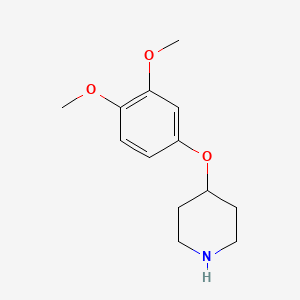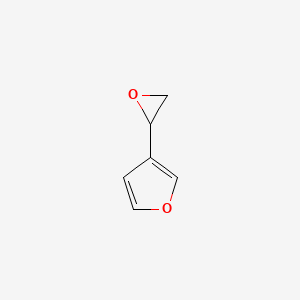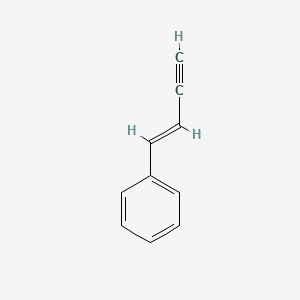
4-Phenylbut-3-ene-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-1-en-3-yn-1-yl)benzene: is an organic compound with the chemical formula C10H8 phenylbutyne or phenylbutyne . This compound is characterized by the presence of a benzene ring attached to a but-1-en-3-yn-1-yl group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.
Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.
Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
科学的研究の応用
Chemistry:
Organic Synthesis: (But-1-en-3-yn-1-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and dyes.
Biology and Medicine:
Drug Development: This compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry:
作用機序
The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .
類似化合物との比較
- (1Z)-1-Buten-3-yn-1-ylbenzene
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Diversity: (But-1-en-3-yn-1-yl)benzene’s unique structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
- Reactivity: Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, highlights its chemical versatility .
特性
分子式 |
C10H8 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
[(E)-but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+ |
InChIキー |
FRSPRPODGOIJPJ-XVNBXDOJSA-N |
異性体SMILES |
C#C/C=C/C1=CC=CC=C1 |
正規SMILES |
C#CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



